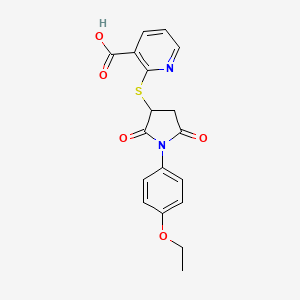

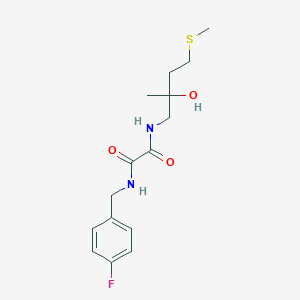

2-((1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of nicotinic acid derivatives, including compounds similar to our compound of interest, often involves the reaction of pyridine derivatives with various reagents. For instance, Gad-Elkareem et al. (2006) detailed the synthesis of nicotinic acid esters by reacting pyridine-2(1H)-thione derivative with α-halo-reagents, further undergoing cyclization to yield corresponding derivatives (Gad-Elkareem, Abdel-fattah, & Elneairy, 2006).

Molecular Structure Analysis

The analysis of molecular structure, particularly for derivatives of nicotinic acid, reveals the significance of substituent groups in determining the compound's reactivity and stability. The structure of 2-((2-ethylphenyl)amino)nicotinic acid, a related compound, indicates that substituent groups can affect the molecule's planarity and intermolecular interactions, as discussed by Kalra et al. (2017) (Kalra, Zhang, Parkin, & Li, 2017).

Chemical Reactions and Properties

The reactivity of nicotinic acid derivatives is highlighted through their ability to undergo various chemical reactions. For example, Gad-Elkareem et al. (2006) reported that nicotinic acid esters could be cyclized to thieno[2, 3-b]pyridines and further react with different reagents to afford a variety of derivatives, demonstrating the compound's versatility in chemical reactions (Gad-Elkareem, Abdel-fattah, & Elneairy, 2006).

Physical Properties Analysis

The physical properties of nicotinic acid derivatives, such as solubility, melting point, and crystallization tendency, are critical for their application in various domains. The study by Kalra et al. (2017) on 2-((2-ethylphenyl)amino)nicotinic acid showed that the presence of substituent groups could significantly influence the compound's crystallization behavior and stability in different states (Kalra, Zhang, Parkin, & Li, 2017).

Chemical Properties Analysis

Nicotinic acid derivatives exhibit a range of chemical properties, including reactivity towards various reagents, ability to form stable complexes, and potential for use in synthesis of biologically active compounds. The chemical versatility of these compounds is exemplified by their use in synthesizing heterocyclic derivatives, as detailed in the work of Gad-Elkareem et al. (2006) (Gad-Elkareem, Abdel-fattah, & Elneairy, 2006).

Applications De Recherche Scientifique

Organic Synthesis and Chemical Properties

Facile Synthesis Approaches : Research demonstrates a method for synthesizing polyfunctionally substituted pyridines, derivatives of nicotinic acid, showcasing the compound's relevance in the facile construction of biologically and medicinally important molecules. This method, involving the reaction of ethoxycarbonylmalonaldehyde with specific reagents, underscores the compound's utility in organic synthesis (Torii, Inokuchi, & Kubota, 1986).

Pharmaceutical Applications

Drug Synthesis and Potential Therapeutics : The synthesis of nicotinic acid derivatives, including efforts to create efficient routes to 2-trifluoromethyl-nicotinic acid derivatives, highlights the importance of such compounds in the development of pharmaceuticals. These derivatives have been identified as key intermediates in the production of COMT inhibitors, indicating the potential of 2-((1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid in medicinal chemistry (Kiss, Ferreira, & Learmonth, 2008).

Agricultural Chemistry

Herbicide Development : The design and synthesis of aryl-formyl piperidinone HPPD inhibitors, incorporating natural product fragments, demonstrate the application of nicotinic acid derivatives in developing herbicidal agents. This research offers insights into the potential agricultural applications of 2-((1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid in creating new herbicides (Fu et al., 2021).

Materials Science

Extraction and Separation Technologies : Studies on the intensification of nicotinic acid separation using organophosphorus solvating extractants highlight the compound's role in improving extraction processes. This research may suggest applications of similar compounds in the purification and separation of chemical entities, relevant to food, pharmaceutical, and biochemical industries (Kumar, Wasewar, & Babu, 2008).

Propriétés

IUPAC Name |

2-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O5S/c1-2-25-12-7-5-11(6-8-12)20-15(21)10-14(17(20)22)26-16-13(18(23)24)4-3-9-19-16/h3-9,14H,2,10H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQIPDDXUOYKDRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=C(C=CC=N3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

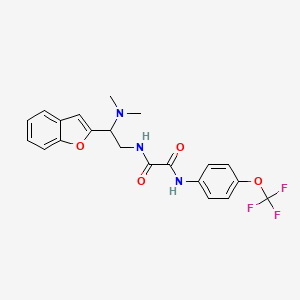

![Methyl 1'-methyl-5-nitro-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-4'-carboxylate](/img/structure/B2490790.png)

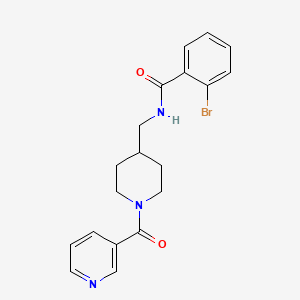

![N-(3-(methylsulfonamido)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2490791.png)

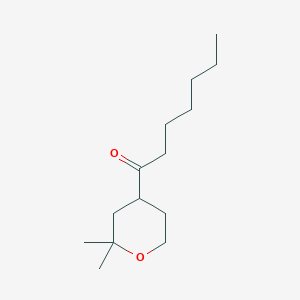

![4-Bromo-2-{[(3,4-dichlorophenyl)amino]methyl}phenol](/img/structure/B2490792.png)

![N-(2-chloro-4-fluorophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2490793.png)

![2-(ethylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2490798.png)

![5-{2H-imidazo[4,5-c]pyridin-2-ylidene}-1,5-dihydroquinoline](/img/structure/B2490800.png)

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2490804.png)

![ethyl 2-(1,7-dimethyl-2,4-dioxo-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2490806.png)

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)propionamide](/img/structure/B2490809.png)